molecular formula C18H19ClN2O3S B11597925 1-[(4-chlorophenyl)sulfonyl]-N-phenylpiperidine-4-carboxamide

1-[(4-chlorophenyl)sulfonyl]-N-phenylpiperidine-4-carboxamide

Cat. No.: B11597925
M. Wt: 378.9 g/mol
InChI Key: LJNORSTUHZGXCU-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)sulfonyl]-N-phenylpiperidine-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a piperidine ring substituted with a carboxamide group, a phenyl group, and a sulfonyl group attached to a chlorophenyl moiety. Its unique structure allows it to participate in various chemical reactions and makes it a valuable tool in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)sulfonyl]-N-phenylpiperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the piperidine derivative with a carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride, such as 4-chlorobenzenesulfonyl chloride, under basic conditions.

    N-Phenylation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)sulfonyl]-N-phenylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

1-[(4-chlorophenyl)sulfonyl]-N-phenylpiperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 1-[(4-chlorophenyl)sulfonyl]-N-phenylpiperidine-4-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with protein active sites, while the piperidine ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-chlorophenyl)sulfonyl]-N-methylpiperidine-4-carboxamide: Similar structure but with a methyl group instead of a phenyl group.

    1-[(4-bromophenyl)sulfonyl]-N-phenylpiperidine-4-carboxamide: Similar structure but with a bromine atom instead of chlorine.

    1-[(4-chlorophenyl)sulfonyl]-N-phenylpiperidine-4-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.

Uniqueness

1-[(4-chlorophenyl)sulfonyl]-N-phenylpiperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl and carboxamide groups allows for diverse interactions with biological targets, making it a versatile compound in research.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H19ClN2O3S

Molecular Weight

378.9 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-phenylpiperidine-4-carboxamide

InChI

InChI=1S/C18H19ClN2O3S/c19-15-6-8-17(9-7-15)25(23,24)21-12-10-14(11-13-21)18(22)20-16-4-2-1-3-5-16/h1-9,14H,10-13H2,(H,20,22)

InChI Key

LJNORSTUHZGXCU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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